molecular formula C11H16N2O6 B1262355 5,6-Dimethyluridine

5,6-Dimethyluridine

Cat. No.: B1262355
M. Wt: 272.25 g/mol
InChI Key: CUJCOVAXFZKIAJ-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyluridine is a chemically modified pyrimidine nucleoside where two methyl groups are located at the 5 and 6 positions of the uracil base. This modification alters the base's steric profile and electronic characteristics, making it a valuable tool in nucleic acid research for studying structure-function relationships, investigating nucleoside transport and metabolism, and exploring the biochemical roles of modified nucleotides. Researchers utilize this compound in the synthesis of oligonucleotides to modulate the stability and hybridization properties of RNA. It is also relevant in metabolic studies and serves as a reference standard in analytical chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Key applications and research value: • Nucleic Acid Research: Used to probe the impact of base methylation on RNA structure, stability, and function. • Oligonucleotide Synthesis: Serves as a building block for introducing specific modifications into synthetic RNA strands. • Biochemical Studies: A substrate for studying enzyme kinetics and the metabolism of modified nucleosides. • Analytical Standard: Can be used as a reference standard in chromatographic or mass spectrometric analyses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-4-5(2)13(11(18)12-9(4)17)10-8(16)7(15)6(3-14)19-10/h6-8,10,14-16H,3H2,1-2H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

CUJCOVAXFZKIAJ-FDDDBJFASA-N

Isomeric SMILES

CC1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C

Synonyms

5,6-dimethyluridine

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 5,6 Dimethyluridine

Regioselective Synthetic Strategies for 5,6-Dimethyluridine Nucleosides

Regioselectivity is a critical challenge in nucleoside synthesis, ensuring the glycosidic bond forms at the correct nitrogen atom (N1 for pyrimidines) of the nucleobase. Several classical and modern strategies have been employed to achieve this for uridine (B1682114) derivatives.

Silyl (B83357) Method Approaches to this compound Synthesis

The silyl method, also known as the Hilbert-Johnson-Vorbruggen reaction, is a widely used procedure for the synthesis of nucleosides. This method involves the silylation of the heterocyclic base, which increases its solubility in aprotic organic solvents and activates it for subsequent glycosylation.

The synthesis of this compound has been successfully achieved using this approach by reacting silylated 5,6-dimethyluracil with a protected ribose derivative. cas.cztandfonline.com Specifically, the procedure involves the condensation of silylated 5,6-dimethyluracil with 1-O-acetyl-2,3,5-O-tribenzoyl-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an acetonitrile (B52724) solvent. tandfonline.com This reaction exclusively yielded the N1-ribosyl derivative. cas.cz Subsequent deprotection (methanolysis) of the benzoyl protecting groups from the resulting ester intermediate affords this compound. cas.cz One of the challenges noted with the silyl method in related syntheses is the potential for the simultaneous formation of N3-ribofuranosyl derivatives as byproducts. cas.cz

Table 1: Key Reagents in the Silyl Method for this compound Synthesis

Reagent Role Reference
5,6-Dimethyluracil Starting nucleobase cas.cz
Hexamethyldisilazane (HMDS) Silylating agent nih.gov
1-O-acetyl-2,3,5-O-tribenzoyl-D-ribofuranose Protected sugar donor tandfonline.com
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Lewis acid catalyst tandfonline.com

Mercuri Process in Uridine Derivative Synthesis

The mercuri process is a more traditional method for nucleoside synthesis. rsc.org Although often supplanted by the silyl method due to the toxicity of mercury compounds, it has been a valuable strategy for preparing uridine derivatives. rsc.orgrsc.orgnih.gov This method typically involves the reaction of a heavy metal salt of the nucleobase, such as a chloromercuri salt, with a protected halo-sugar. cas.cz

In the context of related methylated uridines, the synthesis of 6-methyluridine (B57128) was carried out via the mercuri process. cas.cz This involved the reaction of the chloromercuri salt of 6-methyl-4-methoxy-2(1H)-pyrimidinone with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride in acetonitrile. cas.cz This reaction yielded a mixture of products, demonstrating some of the regioselectivity challenges that can arise with this method. cas.cz The high toxicity and cost associated with mercury reagents have led to its replacement by other methods in many modern applications. nih.gov

Phosphoramidite (B1245037) Chemistry for Oligoribonucleotide Incorporation

For the site-specific incorporation of modified nucleosides like this compound into RNA strands, phosphoramidite chemistry is the standard method. tandfonline.comnih.gov This requires the prior synthesis of a this compound phosphoramidite monomer. tandfonline.comnih.gov

The synthesis begins with the this compound nucleoside, which is first protected at the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group. tandfonline.com The protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA). atdbio.com This reaction introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position, creating the monomer ready for use in automated solid-phase synthesis. tandfonline.comnih.govatdbio.com These custom-synthesized phosphoramidites allow for the precise placement of this compound within a growing oligonucleotide chain. tandfonline.comnih.gov

Stereoselective Procedures in Modified Uridine Synthesis

Controlling the stereochemistry at the anomeric carbon (C1' of the ribose sugar) is paramount in nucleoside synthesis to obtain the biologically active β-anomer. Stereoselective procedures are employed to achieve this outcome with high fidelity.

For modified uridines, stereoselective synthesis can be achieved through Lewis acid-catalyzed condensation of a silylated base with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (ABR). nih.gov This approach, an application of the silyl method, generally favors the formation of the β-anomer due to the neighboring group participation of the C2'-benzoyl group on the ribose ring, which directs the incoming nucleobase to the β-face. nih.gov This strategy has been described for the synthesis of various 6-substituted and 5,6-disubstituted uridines. nih.gov The choice of solvent and catalyst is critical for maximizing the stereoselectivity of the glycosylation reaction.

Synthesis of Protected this compound Intermediates

The chemical synthesis of nucleosides and their subsequent use in oligonucleotide synthesis necessitates the use of protecting groups to prevent unwanted side reactions at the hydroxyl groups of the ribose sugar and at certain positions on the nucleobase.

For the incorporation of this compound into oligonucleotides via phosphoramidite chemistry, the key intermediate is the 5'-O-protected nucleoside. The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group. tandfonline.com The synthesis of 5'-O-DMT-5,6-dimethyluridine is accomplished by reacting this compound with dimethoxytrityl chloride in anhydrous pyridine. tandfonline.com The DMT group is acid-labile, allowing for its easy removal during each cycle of solid-phase synthesis. For protection of the 2'- and 3'-hydroxyl groups during other synthetic manipulations, acetal-type protecting groups like the isopropylidene group are often used. beilstein-journals.orgnih.gov

Table 2: Common Protecting Groups in this compound Synthesis

Protecting Group Abbreviation Target Functional Group Removal Conditions Reference
4,4'-Dimethoxytrityl DMT 5'-Hydroxyl Mild Acid (e.g., Trichloroacetic acid) tandfonline.com
Benzoyl Bz 2',3',5'-Hydroxyls Base (e.g., Methanolic ammonia) cas.cz
Isopropylidene - 2',3'-cis-Diol Acidic Hydrolysis beilstein-journals.orgnih.gov

Solid-Phase Synthesis Techniques for Modified Oligoribonucleotides Containing this compound

Automated solid-phase synthesis is the cornerstone of modern oligonucleotide production, allowing for the site-selective incorporation of natural and modified nucleosides. tandfonline.comatdbio.com The phosphoramidite method is the most widely used chemistry for this purpose. atdbio.com

The process begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG), via a linker. atdbio.comnih.gov The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition: biotage.com

Detritylation: The acid-labile 5'-DMT group of the support-bound nucleoside is removed with an acid like trichloroacetic acid to free the 5'-hydroxyl group. biotage.com

Coupling: The this compound phosphoramidite monomer, activated by a reagent such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing chain. tandfonline.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion-mutant sequences. biotage.com

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an iodine solution. biotage.com

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed to yield the final modified RNA product. tandfonline.com This automated approach has been used to successfully incorporate this compound into specific sites within RNA sequences corresponding to domains of yeast tRNA. tandfonline.comnih.gov

Synthesis and Characterization of 5,6 Dimethyluridine Derivatives and Analogs

Design Principles for 5,6-Dimethyluridine Analogs

The design of 5,6-disubstituted uridine (B1682114) analogs is primarily driven by the search for novel compounds with potential therapeutic applications, particularly as antiviral and anticancer agents. city.ac.ukarkat-usa.org The core principle involves the strategic modification of the uracil (B121893) ring to influence the nucleoside's interaction with biological targets, such as enzymes. nih.govacs.org

A key design strategy focuses on controlling the conformation around the glycosyl bond, which links the uracil base to the ribose sugar. Introducing bulky substituents at the C-6 position can force the nucleoside into a fixed syn conformation. nih.govacs.org This conformational rigidity is a critical factor in designing molecules that can selectively fit into the active sites of target enzymes. For instance, analogs are designed to interact with uridine phosphorylase, an enzyme involved in nucleoside metabolism. nih.govacs.org The introduction of substituents at the C-6 position, such as a hydroxymethyl (–CH₂OH) or fluoromethyl (–CH₂F) group, can enable the formation of additional hydrogen bonds with the enzyme, potentially enhancing their activity or susceptibility to enzymatic processes. nih.govacs.org

Furthermore, the combination of substituents at both the C-5 and C-6 positions is a crucial design element. The introduction of a fluorine atom at the C-5 position, a common strategy in creating anticancer drugs like 5-fluorouracil, can be combined with various C-6 substituents to generate novel derivatives with enhanced cytotoxic properties. nih.govacs.org The overarching goal is to generate a diverse library of these compounds to screen for a broad spectrum of biological activities, including antitumor, antiviral, antitubercular, and antifungal effects. arkat-usa.org

Synthetic Routes to 6-Substituted and 5,6-Disubstituted Uridine Derivatives

A variety of synthetic methodologies have been developed to create 6-substituted and 5,6-disubstituted uridine derivatives. These routes often involve multi-step processes starting from uridine or its protected forms.

One prominent method is the Lewis acid-catalyzed condensation, also known as the Vorbrüggen glycosylation. This approach involves the reaction of a silylated pyrimidine (B1678525) base with a protected ribose derivative. nih.govacs.org For example, trimethylsilylated 6-alkyl-4-alkylthiouracils or 6-alkyl-3-benzyluracils can be condensed with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (ABR) to stereoselectively produce the desired β-nucleosides. nih.govacs.org Subsequent chemical steps are then required to remove the protecting groups. nih.govacs.org

Lithiation is another powerful tool for introducing substituents at the C-6 position. This involves treating a protected uridine derivative with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. jst.go.jpresearchgate.net This intermediate can then react with various electrophiles to introduce a wide range of substituents. For instance, lithiation of 5-substituted 2',3'-O-isopropylidene-5'-O-methoxymethyluridines allows for the introduction of a phenylthio group or an iodine atom at the C-6 position. jst.go.jp

Modifications can also be performed on an existing substituted uridine. For example, 6-(hydroxymethyl)uridine (B14445373) can be synthesized from 6-methyluridine (B57128) through sequential oxidation with selenium dioxide (SeO₂) and reduction with tetrabutylammonium (B224687) borohydride. nih.govacs.org

Solid-phase synthesis has also been employed to efficiently generate libraries of 5,6-disubstituted pyrimidinone and pyrimidindione derivatives. arkat-usa.org This technique involves attaching a building block to a solid support (resin) and then carrying out a series of reactions to build the final molecule before cleaving it from the resin. arkat-usa.org

The following table summarizes several synthetic approaches to these uridine derivatives.

Starting Material(s)Key Reagents/ConditionsProduct TypeCitation
Trimethylsilylated 6-alkyl-4-alkylthiouracils + ABRLewis Acid Catalyst6-Alkyluridines nih.govacs.org
5-Substituted 2',3'-O-isopropylidene-5'-O-methoxymethyluridinesLithiation (LDA), then electrophilic reaction5,6-Disubstituted Uridines jst.go.jp
6-MethyluridineSeO₂, then tetrabutylammonium borohydride6-(Hydroxymethyl)uridine nih.govacs.org
5-Halogenouracil derivatives + Active methylene (B1212753) compoundsBasic conditions (e.g., NaOMe)C-5 and C-6 substituted Uridine derivatives mdpi.com
Polymer-bound thiouronium salt + β-ketoestersCa(OH)₂, H₂O/EtOH5,6-Disubstituted Pyrimidindiones arkat-usa.org
β-Ketoester + ThioureaCondensation, then desulfurization5,6-Disubstituted Acyclouridine derivatives thieme-connect.com

Characterization of Novel Derivatives through Spectroscopic and Chromatographic Techniques

The confirmation of the structure and purity of newly synthesized 5,6-disubstituted uridine derivatives is essential. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation. ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, including the conformation around the glycosyl bond and the configuration of the sugar ring. nih.govacs.org For example, it can be used to confirm that the pentose (B10789219) rings exist predominantly in the N (3'-endo) conformation for certain derivatives. nih.govacs.org ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. oup.commdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also used to establish connectivity between atoms and fully assign all proton and carbon signals. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, confirming that the desired reaction has occurred. mdpi.compnrjournal.com Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecular ion. pnrjournal.com

Chromatographic Techniques , particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of the final products. mdpi.compnrjournal.com HPLC separates the components of a mixture, and by using a detector (e.g., UV), the percentage purity of the target compound can be determined. mdpi.compnrjournal.com It is also crucial for monitoring the progress of reactions and for the purification of the synthesized derivatives. oup.com

Infrared (IR) Spectroscopy may also be used to identify the presence of specific functional groups within the molecule. pnrjournal.com

The table below presents examples of characterization data for novel uridine derivatives found in the literature.

CompoundTechniqueKey DataCitation
2',3'-O-isopropylidene-5'-(O-carboxymethyl)-N-(4-phenyl-1-thio-β-D-glucopyranosyl)uridine¹³C NMR (100 MHz, CDCl₃)δ 20.58, 20.60, 20.79 (CH₃CO), 62.13 (C-6glu), 85.80 (C-1glu), 95.23 (C-1'ur), 143.59 (C-6ur), 163.22 (C-4ur) mdpi.com
N-benzyl-2-fluoro-deoxyadenosine derivative (Compound I)¹H NMR (400 MHz, DMSO-d6)δ 0.81-0.92 (d, 3H), 4.10-4.13 (s, 1H), 6.30-6.42 (t, 1H), 8.72-8.76 (d, 2H) pnrjournal.com
N-benzyl-2-fluoro-deoxyadenosine derivative (Compound I)Mass Spec (ESI+)m/z 611.2 [M+1] pnrjournal.com
N-benzyl-2-fluoro-deoxyadenosine derivative (Compound I)HPLCPurity: 99.5% pnrjournal.com
2'-SCF₃ modified 27 nt RNAHPLC-ESI MSExpected Mass: 8527.4, Found Mass: 8527.7 nih.gov

Structural Elucidation and Conformational Analysis of 5,6 Dimethyluridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the detailed atomic-level structure and conformational preferences of molecules in solution.

One-Dimensional NMR (¹H, ¹³C) Applications

One-dimensional ¹H and ¹³C NMR spectra offer primary structural information by identifying the chemical environments of hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum of 5,6-dimethyluridine, characteristic signals for the ribose sugar protons and the base protons can be assigned. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the molecule, including the distinct signals for the two methyl groups attached to the uracil (B121893) ring. chemicalbook.comescholarship.org These chemical shifts are sensitive to the local electronic environment and can provide initial clues about the molecule's conformation.

Below is a table of typical ¹H and ¹³C NMR chemical shifts for common laboratory solvents and impurities, which are essential for distinguishing the compound's signals from those of the solvent or contaminants. pitt.edusigmaaldrich.com

Interactive Table 1: NMR Chemical Shifts of Common Laboratory Impurities

Impurity¹H Shift (ppm)¹³C Shift (ppm)Solvent
Acetone2.1730.8, 206.7CDCl₃
Acetonitrile (B52724)2.101.3, 118.7CDCl₃
Benzene7.36128.4CDCl₃
Dichloromethane5.3053.8CDCl₃
Diethyl ether1.21, 3.4815.2, 66.0CDCl₃
Water1.56-CDCl₃

Note: Chemical shifts can vary with temperature and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Conformational Studies

Two-dimensional (2D) NMR techniques are crucial for determining the connectivity and spatial proximity of atoms, which are key to understanding the conformation of this compound.

Correlation Spectroscopy (COSY): COSY experiments identify protons that are spin-coupled to each other, typically through two or three bonds. longdom.orgslideshare.net This allows for the assignment of protons within the ribose ring and helps to establish the covalent bond framework of the molecule. researchgate.netyoutube.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the chemical structure. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space, regardless of whether they are directly bonded. slideshare.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This technique is particularly valuable for determining the orientation of the base relative to the sugar (the glycosidic bond conformation) and for analyzing the puckering of the ribose ring. nih.gov

NMR-Based Conformational Analysis of Glycosidic Bonds and Sugar Puckering

The flexibility of the nucleoside structure is largely defined by the rotation around the glycosidic bond (χ) and the conformation (puckering) of the ribose sugar ring.

Glycosidic Bond Conformation: The orientation of the uracil base relative to the ribose sugar can be either syn or anti. The relative intensities of NOESY cross-peaks between the base protons and the sugar protons provide direct evidence for the preferred conformation. nih.gov In many nucleosides, the anti conformation is predominant. nih.gov

Sugar Puckering: The five-membered ribose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly the N-type (C3'-endo) and S-type (C2'-endo) conformers. researchgate.netrsc.org The analysis of scalar coupling constants (J-couplings) between the sugar protons, obtained from ¹H NMR spectra, provides detailed information about the sugar pucker. The Karplus equation relates the observed J-coupling to the dihedral angle between the coupled protons, allowing for the determination of the ring's conformation. rsc.org Computational and NMR studies on various cyclic di-nucleotides have shown a general preference for the N-type conformation for the ribose moieties. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and in analyzing its structure through fragmentation patterns.

MALDI-TOF MS Characterization of Modified Oligoribonucleotides

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like oligonucleotides. nih.gov It can be used to verify the incorporation of modified nucleosides, such as this compound, into synthetic or biologically derived RNA strands. escholarship.orggoogleapis.comgoogleapis.com The high mass accuracy of MALDI-TOF allows for the confident identification of the modified oligoribonucleotide based on its molecular weight. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. rsc.org This technique is highly sensitive and selective, making it ideal for the detection and quantification of modified nucleosides like this compound in complex biological mixtures. phenomenex.comnih.gov In an LC-MS/MS experiment, the sample is first separated by LC, and then the eluted compounds are ionized and analyzed by two mass analyzers in series. The first analyzer selects the parent ion of interest (e.g., protonated this compound), which is then fragmented, and the resulting fragment ions are analyzed by the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a highly specific and quantitative measurement of the target nucleoside. mdpi.comresearchgate.net

Biological Roles and Functional Investigations of 5,6 Dimethyluridine in Non Human and in Vitro Systems

Enzymatic Interactions and Reaction Mechanisms

Pyrimidine (B1678525) nucleoside phosphorylases (PNPs) and uridine (B1682114) phosphorylase (UP) are enzymes that catalyze the reversible phosphorolysis of pyrimidine nucleosides to the corresponding free base and ribose-1-phosphate (B8699412). mdpi.com These enzymes play a key role in the salvage pathway of nucleoside metabolism. mdpi.com

The interaction of 5,6-disubstituted uridine derivatives with these enzymes has been a subject of investigation. Studies with pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium have shown that the enzyme can phosphorylate 5,6-dimethyluridine. nih.gov This indicates that this compound is recognized as a substrate by this enzyme. The same study noted that 5-methyluridine (B1664183) is also a substrate, while 3-methyluridine (B1581624) is a very poor one. nih.gov This suggests that the enzyme's active site can accommodate substitutions at the 5 and 6 positions of the uracil (B121893) ring.

Further research on Escherichia coli uridine phosphorylase has provided more nuanced insights. While some 6-substituted and 5,6-disubstituted uridine derivatives were found to be weak substrates, others with specific substituents at the 6-position that could form an additional hydrogen bond with the enzyme showed enhanced susceptibility to phosphorolysis. acs.orgnih.gov In contrast, 6-methyluracil (B20015) was not a substrate for uridine phosphorylase from E. coli. mdpi.com This highlights the importance of the specific nature and position of the substituents on the uracil ring for enzymatic recognition and catalysis.

The ability of these enzymes to process modified nucleosides like this compound is significant for understanding the metabolism of these compounds and for the design of nucleoside analogues with potential therapeutic applications.

Susceptibility to Phosphorolysis by Nucleoside Phosphorylases

The metabolic stability of nucleoside analogs is a critical factor in their biological activity, and susceptibility to cleavage by nucleoside phosphorylases represents a key catabolic pathway. Investigations into this compound have revealed its interaction with these enzymes.

Research on the pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium has shown that this compound is a substrate for this enzyme. nih.gov The enzyme facilitates the phosphorolytic cleavage of the glycosidic bond, releasing the 5,6-dimethyluracil base and ribose-1-phosphate. nih.govebi.ac.uk The activity of this enzyme on this compound is comparable to its activity on 5-methyluridine, though less effective than on uridine or 6-methyluridine (B57128). nih.gov

Studies involving pyrimidine nucleoside phosphorylase from Escherichia coli have examined a range of 6-substituted and 5,6-disubstituted uridine derivatives. nih.govacs.org The findings indicate that most of these analogs, which are held in a fixed syn conformation due to the C6-substituent, are generally weak substrates for the enzyme. nih.govacs.org Specifically, 5-fluoro-6-substituted uridines were identified as the poorest substrates. nih.govacs.org While 6-methyluridine is slowly processed by uridine phosphorylase, the substrate binding is considerably weaker than that of the 5-methyl derivative. mdpi.com This suggests that substitutions at both the C5 and C6 positions, as seen in this compound, influence the efficiency of enzyme-catalyzed phosphorolysis.

Mechanisms of Enzyme-Catalyzed Modification and Demodification of Uridine Derivatives

Uridine and its derivatives are subject to a wide array of enzyme-catalyzed modifications and demodifications, which are crucial for the proper function and regulation of RNA. researchgate.net These post-transcriptional modifications are carried out by specific enzymes that recognize their RNA substrates with high precision. researchgate.net

Modification Mechanisms:

Methylation: This is one of the most common modifications, where a methyl group is added to the nucleobase. nih.gov Enzymes known as methyltransferases, such as the Trm and Rum families, utilize cofactors like S-adenosylmethionine (SAM) as the methyl donor. nih.govoup.com The reaction often involves the enzyme forming a temporary covalent bond with the uridine base, making the target carbon susceptible to electrophilic attack by the methyl group from SAM. oup.com

Pseudouridylation: This is an isomerization reaction where the N1-C1' glycosidic bond of uridine is cleaved, the uracil base is flipped 180°, and a new C5-C1' carbon-carbon bond is formed, creating pseudouridine (B1679824) (Ψ). ijeab.com This reaction is catalyzed by pseudouridine synthases (PUS), which can either recognize the RNA target site directly or be guided by noncoding RNAs (H/ACA sno/scaRNAs). ijeab.comfrontiersin.org

Thiolation: The substitution of an oxygen atom with sulfur, typically at the C2 or C4 position of uridine, is another key modification. This process involves complex sulfur-transfer pathways within the cell. researchgate.net

Other Complex Modifications: More elaborate side chains can be attached to the C5 position of uridine. For instance, the MnmE and MnmG enzymes work together to add a 5-carboxymethylaminomethyl (cmnm⁵) group to wobble uridines in tRNA. nih.gov This intricate process involves multiple cofactors, including GTP, FAD, and methylenetetrahydrofolate. nih.gov

Demodification Mechanisms: The removal of modifications, or demodification, is an emerging area of study, revealing that RNA modifications can be dynamic.

Demethylation: Enzymes from the ALKB family are known to catalyze various demethylation reactions, removing methyl groups from RNA bases. tandfonline.com

Desulfidation: Recently, a class of enzymes known as RudS (tRNA 4-thiouridine (B1664626) desulfidases) has been identified. oup.com These enzymes specifically target and remove the sulfur atom from 4-thiouridine (s⁴U) in tRNA molecules, thereby reversing the thiolation modification. oup.com

These enzymatic processes highlight a complex regulatory network that fine-tunes the chemical properties and structure of RNA, ultimately impacting gene expression and cellular function. frontiersin.org

Investigation of this compound as an Enzyme Substrate or Modulator

The interaction of this compound with various enzymes has been explored in several in vitro and non-human systems. These studies show that it can act as a substrate for enzymes involved in both nucleoside metabolism and nucleic acid synthesis.

The compound is recognized and processed by certain nucleoside phosphorylases. For example, pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium can catalyze the phosphorolysis of this compound. nih.gov Furthermore, there is evidence that this compound can be incorporated into oligoribonucleotides using phosphoramidite (B1245037) chemistry, a standard method for synthetic RNA production. nih.gov This implies that the modified nucleoside is a substrate for the enzymes used in this process, and the resulting modified RNA can be used to study structural and functional perturbations. nih.govtandfonline.com The incorporation of this compound, which is constrained to the syn conformation, into RNA strands has been shown to destabilize the RNA duplex structure. tandfonline.com

The following table summarizes key findings regarding this compound's role as an enzyme substrate.

EnzymeOrganism/SystemRole of this compoundKey FindingReference
Pyrimidine Ribonucleoside PhosphorylaseSalmonella typhimuriumSubstrateThe enzyme catalyzes the phosphorolysis of this compound, although less effectively than uridine. nih.gov
RNA Polymerase (in synthetic systems)In Vitro SynthesisSubstrate (as a phosphoramidite)The phosphoramidite of this compound can be site-selectively incorporated into synthetic oligoribonucleotides. nih.govtandfonline.com

Biosynthetic Pathways and Metabolic Precursors

Enzymology of Methylation in Uridine Derivatives

The methylation of uridine derivatives is a widespread and vital post-transcriptional modification in all domains of life, catalyzed by a diverse group of enzymes known as RNA methyltransferases. nih.gov These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the primary methyl donor. nih.gov

The formation of 5-methyluridine (m⁵U) is one of the most well-characterized uridine methylation events. In bacteria and yeast, the enzymes TrmA and Trm2, respectively, are responsible for catalyzing the formation of m⁵U at position 54 of tRNAs. oup.com The catalytic mechanism involves the enzyme's cysteine residue attacking the C6 position of the uracil ring, forming a covalent intermediate. oup.com This activates the C5 position for electrophilic attack by the methyl group from SAM. Subsequent proton abstraction and elimination release the methylated RNA. oup.com In mammals, TRMT2A and TRMT2B are the predicted homologs responsible for this modification. oup.com

Other uridine methylation events include the formation of 2'-O-methyluridine (Um), where a methyl group is added to the ribose sugar instead of the base. This reaction is catalyzed by C/D box small nucleolar RNA (snoRNA)-guided fibrillarin or by standalone TRM family methyltransferases. tandfonline.comtandfonline.com The formation of more complex derivatives, such as 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) and 5-taurinomethyluridine (τm⁵U), also involves multi-enzyme complexes that modify the uridine base at the C5 position. tandfonline.comnih.gov

The enzymology for the specific formation of this compound is less defined in the literature. It is plausible that its biosynthesis involves sequential methylation, first at the C5 position by a Trm2-like enzyme, followed by a subsequent, less-characterized methylation event at the C6 position.

Enzyme Family/EnzymeFunctionCofactor/DonorKey FindingReference
TrmA/Trm2Catalyzes formation of 5-methyluridine (m⁵U) in tRNA.S-adenosylmethionine (SAM)Known to target U54 in bacterial and yeast tRNAs. oup.combiorxiv.org
Fibrillarin (guided by C/D box snoRNAs)Catalyzes 2'-O-methylation of ribose (e.g., to form Um).SAMA primary mechanism for ribose methylation in eukaryotes. tandfonline.com
MnmE-MnmG ComplexCatalyzes formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U).GTP, FAD, GlycineInvolved in complex modifications at the wobble position of tRNA. tandfonline.com

Exploration of Precursor Compounds in this compound Biosynthesis

While the complete biosynthetic pathway for this compound in natural systems is not fully elucidated, insights can be drawn from chemical syntheses and knowledge of related metabolic pathways.

The direct precursor to the base portion of the nucleoside is 5,6-dimethyluracil. Chemical synthesis methods have successfully produced this compound by condensing silylated 5,6-dimethyluracil with a protected ribofuranose derivative. tandfonline.comcas.cz This indicates that in a biological context, a likely pathway would involve the enzymatic synthesis of the 5,6-dimethyluracil base, which is then coupled to a ribose-1-phosphate donor by a nucleoside phosphorylase in a salvage pathway, or to phosphoribosyl pyrophosphate (PRPP) in a de novo-like pathway.

Alternatively, the dimethylated nucleoside could be formed at the polymer level through sequential post-transcriptional modification of a uridine residue already incorporated into an RNA chain. This would involve an initial methylation at one position (e.g., C5 by a Trm2-like enzyme), followed by a second methylation at the other (e.g., C6) by a yet-to-be-fully-characterized enzyme. The biosynthesis of the related compound 5,6-dimethylbenzimidazole, a component of vitamin B12, has been shown to derive from 6,7-dimethyl-8-ribityllumazine, highlighting that complex dimethylated heterocyclic structures are synthesized in nature. nih.govnih.gov

Cellular Responses to this compound Derivatives in Model Systems (In Vitro)

In vitro studies using derivatives of this compound have provided insights into their potential biological effects at a cellular level. These investigations often focus on how such modifications impact nucleic acid function and cellular viability.

Furthermore, related 5,6-disubstituted uridine derivatives have been evaluated for their cytotoxic effects. Studies on 5-fluoro-6-substituted uridines, which are structurally analogous to this compound, have demonstrated notable activity against various human tumor cell lines. nih.govacs.org For instance, 5-fluoro-6-(hydroxymethyl)uridine and 5-fluoro-6-(fluoromethyl)uridine exhibited cytotoxicities comparable to the well-known chemotherapeutic agent 5-fluorouracil. nih.govacs.org This suggests that modifications at the C5 and C6 positions of the uracil ring can lead to compounds with potent biological activity, likely through the interference with essential cellular pathways such as nucleic acid synthesis or metabolism. acs.orgnih.gov

The table below summarizes the observed in vitro cellular responses to these derivatives.

DerivativeModel SystemObserved EffectKey FindingReference
This compoundSynthetic RNA oligonucleotidesStructural DestabilizationIncorporation of the modified base destabilizes RNA duplexes. tandfonline.com
5-Fluoro-6-(hydroxymethyl)uridineHuman tumor cell lines (MOLT-3, U-937, K-562, IM-9)CytotoxicityExhibited cytotoxic activity comparable to 5-fluorouracil. nih.govacs.org
5-Fluoro-6-(fluoromethyl)uridineHuman tumor cell lines (MOLT-3, U-937, K-562, IM-9)CytotoxicityShowed potent cytotoxic effects against several cancer cell lines. nih.govacs.org

Modulation of Cellular Processes by Modified Uridine Analogs

The modification of nucleosides, such as uridine, is a fundamental cellular process that can significantly alter the structure and function of RNA. The compound this compound is a non-natural modified ribonucleoside that serves as a valuable tool for probing these structure-function relationships in nucleic acids. tandfonline.com

A primary characteristic of this compound is that the steric hindrance from the bulky methyl group at the C6 position constrains the molecule to an unusual syn conformation around the N-glycosidic bond. tandfonline.com In contrast, most natural pyrimidine nucleosides predominantly exist in the anti orientation. tandfonline.com This fixed conformation allows researchers to investigate the importance of specific structural elements within RNA. tandfonline.com

To study its effects, the phosphoramidite of this compound has been synthesized and site-selectively incorporated into oligoribonucleotides with sequences corresponding to the anticodon and TΨC domains of yeast tRNAPhe. tandfonline.com Research has shown that the presence of 6-methylated uridines, including this compound, within these RNA fragments has a notable impact on their stability. When incorporated into an RNA duplex, these modified uridines, which retain their syn conformation at the polymer level, consistently destabilize the RNA structure compared to the unmodified version. tandfonline.com The decrease in the stability of the RNA duplex is a predictable outcome of this modification. tandfonline.com However, when the modified uridine is located within a loop region of the RNA, the loss of stability is dependent on the sequence context and is not currently predictable simply by its position in the loop. tandfonline.com

The interaction of this compound with enzymes has also been investigated. It has been shown to be an effective substrate for pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium. nih.gov This is in contrast to most other 6-substituted and 5,6-disubstituted uridines, which were found to be weak substrates for the pyrimidine nucleoside phosphorylase from Escherichia coli. acs.org For example, while 6-methyluridine is slowly converted to 6-methyluracil, its binding to the E. coli enzyme is significantly weaker than that of 5-methyluridine. nih.gov

Table 1: Effect of this compound Incorporation on RNA Properties

Assessment of Biological Activity in Non-Human Cell Lines

The biological activity of this compound and its derivatives has been evaluated in various non-human and in vitro systems, including cancer cell lines and microorganisms. While data on this compound itself is limited, studies on closely related 5,6-disubstituted uridine and cytidine (B196190) derivatives provide insight into the potential bioactivity of this class of compounds.

The cytotoxicity of various 6-substituted and 5,6-disubstituted uridine derivatives has been examined against several human tumor cell lines, though most were found to be weak substrates for E. coli pyrimidine nucleoside phosphorylase. acs.org In one study, N4-alkyl derivatives of 5- and 6-methylcytidine (B13432947) demonstrated cytotoxic activity in HeLa (human cervical cancer) and Vero E6 (African green monkey kidney) cell lines, with CD50 values in the range of 25–60 μM. nih.govresearchgate.net

Furthermore, these modified nucleosides have shown significant antimicrobial effects. N4-alkylated 5- and 6-methylcytidines effectively inhibit the growth of mold fungi isolated from cultural heritage objects. researchgate.net N4-dodecyl-6-methylcytidine, for instance, exhibits bactericidal activity against strains of Mycobacterium smegmatis. nih.govresearchgate.net Its counterpart, N4-dodecyl-5-methylcytidine, is also active against a range of Gram-positive bacteria, including resistant strains of Staphylococcus aureus. nih.govresearchgate.net The activity of these compounds is comparable to some antibiotics used in medicine. researchgate.net

Table 2: Biological Activity of this compound Analogs in Non-Human and In Vitro Systems

Analytical Methods for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for separating complex mixtures. researchgate.netjournalagent.com It operates on the principle of distributing components between a stationary phase and a mobile phase, allowing for the isolation of individual compounds based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the isolation and purity assessment of nucleosides like 5,6-dimethyluridine. vwr.comijpsjournal.com This technique utilizes a column packed with a solid adsorbent material (the stationary phase) and a liquid solvent (the mobile phase) that is pushed through under high pressure. The separation is based on the differential partitioning of the sample components between the two phases. ijpsjournal.com

In the context of this compound, reversed-phase HPLC is a commonly employed method. nih.gov This approach uses a nonpolar stationary phase and a polar mobile phase. The separation of this compound from other nucleosides is achieved by carefully controlling the composition of the mobile phase, often a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. researchgate.net The purity of the isolated this compound can be assessed by analyzing the resulting chromatogram for the presence of a single, sharp peak at a characteristic retention time. vwr.comprotocols.io Detection is typically carried out using a UV detector, as nucleic acids and their derivatives absorb light in the ultraviolet spectrum, commonly at 260 nm. protocols.ionih.gov

Table 1: Illustrative HPLC Parameters for Nucleoside Analysis

Parameter Typical Condition Purpose
Column C18 reversed-phase Provides a nonpolar stationary phase for separation.
Mobile Phase Gradient of acetonitrile in water or buffer Elutes compounds based on polarity.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of separation.
Detection UV at 260 nm Quantifies nucleosides based on UV absorbance.
Temperature Ambient or controlled (e.g., 25°C) Ensures reproducibility of retention times. researchgate.net

This table presents a generalized set of HPLC conditions. Specific parameters may be optimized for different sample matrices and analytical goals.

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

For more rapid and sensitive analyses, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool. chromatographyonline.com UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for significantly faster separation times and improved resolution compared to traditional HPLC. americanpharmaceuticalreview.com This high-throughput capability is particularly advantageous in studies involving the analysis of numerous samples, such as in metabolomics or clinical research. measurlabs.com

When coupled with mass spectrometry (UHPLC-MS/MS), this technique provides exceptional selectivity and sensitivity for the quantification of modified nucleosides, including this compound, even in complex biological matrices like serum or urine. nih.govacs.org The UHPLC separates the components of the mixture, which are then introduced into the mass spectrometer for precise mass-to-charge ratio determination, enabling unambiguous identification and quantification. nih.gov Recent studies have demonstrated the utility of UHPLC-MS/MS in identifying and quantifying a wide array of modified nucleosides in various organisms. acs.org

Table 2: Comparison of HPLC and UHPLC for Nucleoside Analysis

Feature HPLC UHPLC
Particle Size 3-5 µm < 2 µm
Analysis Time Longer Shorter americanpharmaceuticalreview.com
Resolution Good Excellent americanpharmaceuticalreview.com
System Pressure Lower Higher
Throughput Lower Higher

This table highlights the key differences between HPLC and UHPLC, demonstrating the advantages of UHPLC for high-throughput applications.

Spectroscopic Quantification Methods

Spectroscopic methods are instrumental in quantifying this compound and assessing its influence on the properties of nucleic acids. These techniques rely on the interaction of molecules with electromagnetic radiation.

UV-Monitored Thermal Denaturation Studies for Nucleic Acid Stability

UV-monitored thermal denaturation is a classic biophysical technique used to determine the stability of nucleic acid duplexes. nih.gov This method involves heating a solution of a nucleic acid and monitoring the change in its UV absorbance at a specific wavelength, typically 260 nm. nih.gov As the temperature increases, the double-stranded nucleic acid "melts" or denatures into single strands, leading to an increase in UV absorbance, a phenomenon known as the hyperchromic effect. nih.gov

The melting temperature (Tm), defined as the temperature at which half of the nucleic acid is in its denatured state, is a direct measure of its thermal stability. bibliotekanauki.pldiva-portal.org By incorporating this compound into synthetic oligonucleotides and comparing their Tm values to those of unmodified counterparts, researchers can quantify the thermodynamic contribution of this modification to the stability of the nucleic acid structure. bibliotekanauki.pl Such studies have revealed that modifications to nucleosides can have measurable effects on the stability of RNA structures like the anticodon stem-loop. bibliotekanauki.pl

Integration of NMR and MS for Quantitative Analysis of Modified Nucleosides

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a powerful and comprehensive approach for the quantitative analysis of modified nucleosides. nih.govresearchgate.net While MS provides high sensitivity and the ability to identify compounds based on their mass-to-charge ratio, NMR offers detailed structural information and inherent quantitative capabilities without the need for identical reference compounds. researchgate.netbwise.kr

Quantitative NMR (qNMR) can directly determine the purity and concentration of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. bwise.kr This method is highly accurate and can be used to certify reference materials. bwise.kr

When integrated, UHPLC-MS/MS can be used for the sensitive detection and quantification of a wide range of nucleosides in a sample, while NMR can provide orthogonal validation and precise structural confirmation. mdpi.comnih.gov For instance, a study on colorectal cancer biomarkers utilized hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) to quantify dimethylated nucleosides in human serum. nih.gov The integration of these techniques is particularly valuable in metabolomics, where a comprehensive understanding of all small molecules in a biological system is the goal. nih.govresearchgate.net

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes for Modified Uridine (B1682114) Nucleosides

The synthesis of modified nucleosides like 5,6-Dimethyluridine is fundamental for their biological study. mdpi.com Future research is focused on creating more efficient and versatile synthetic pathways. Traditional methods can be lengthy, and emerging strategies aim to overcome these limitations. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for introducing substituents at the C5 and C6 positions of the pyrimidine (B1678525) ring under mild conditions. researchgate.netresearchgate.net For instance, new 5-alkynyl-substituted uridine derivatives have been synthesized using palladium-catalyzed Sonogashira cross-coupling with good yields. researchgate.net

Another promising direction is the use of chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis. This could involve using nucleoside phosphorylases or hydrolases that can be engineered for specific substrates. vu.lt For example, a one-pot synthesis for N4-alkyl derivatives of 5- and 6-methylcytidines has been developed, showcasing streamlined approaches. nih.govresearchgate.net The development of widely applicable one-pot methodologies for related compounds like 5'-azidoribonucleosides further underscores the trend towards more tractable and efficient syntheses. mdpi.com These advanced routes are critical for producing this compound and its analogs in sufficient quantities for structural, biochemical, and therapeutic investigations. researchgate.net

Synthetic StrategyDescriptionPotential Advantage for this compound SynthesisReference
Palladium-Catalyzed Cross-CouplingUses palladium catalysts (e.g., in Sonogashira or Suzuki reactions) to form new carbon-carbon bonds at the pyrimidine core.High efficiency and selectivity for introducing methyl groups at C5 and C6 positions under mild conditions. researchgate.net
Chemo-enzymatic SynthesisCombines chemical steps with enzymatic reactions (e.g., using engineered hydrolases or phosphorylases) to build the molecule.High stereoselectivity and regioselectivity, reducing the need for complex protection/deprotection steps. vu.lt
One-Pot ReactionsMultiple reaction steps are performed in a single reactor without isolating intermediates.Increased efficiency, reduced waste, and faster access to the final compound. mdpi.comnih.gov
N-GlycosylationAttaches the modified base (e.g., 6-methyluracil) to a protected ribose sugar, a key step in nucleoside synthesis.A fundamental method for creating the nucleoside bond, which can be optimized for specific modified bases. researchgate.net

Advanced Structural Biology Approaches for Studying this compound in Macromolecular Complexes

Understanding the three-dimensional structure of this compound within large biological assemblies like transfer RNA (tRNA) or ribosomes is crucial to defining its function. omicstutorials.com Future research will increasingly rely on a suite of advanced structural biology techniques. Cryo-electron microscopy (cryo-EM) has become a key technique for determining near-atomic resolution structures of large, flexible macromolecular complexes without the need for crystallization. researchgate.netnih.govthermofisher.comnih.gov This is particularly relevant for studying tRNA-protein interactions, as demonstrated by a cryo-EM structure of a human tRNALys3 complex where the related modification 5,6-dihydrouridine (B1360020) (D) was resolved. oup.combiorxiv.org The study showed that the non-planar nature of the modified base created a wider groove, facilitating protein docking. oup.combiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that provides insights into the structure and dynamics of molecules in solution. nih.gov It can be used to probe the local conformational changes induced by modifications like this compound. nih.gov Combining these experimental methods in an integrative/hybrid approach, which may also include data from techniques like X-ray crystallography and small-angle X-ray scattering (SAXS), allows for the comprehensive modeling of complex biological systems. researchgate.netnih.govnih.gov Applying these advanced, integrative approaches will be essential to visualize how this compound influences the architecture and function of RNA-protein machines.

TechniquePrincipleApplication to this compound ResearchReference
Cryo-Electron Microscopy (Cryo-EM)Images of flash-frozen macromolecules are averaged to generate a 3D reconstruction.Determining the high-resolution structure of this compound-containing tRNA within the ribosome or bound to modifying enzymes. omicstutorials.comnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.Characterizing local conformational changes, dynamics, and intermolecular interactions induced by the this compound modification. nih.govnih.gov
X-ray CrystallographyDiffraction of X-rays by a crystallized molecule is used to determine its atomic and molecular structure.Providing atomic-resolution snapshots of this compound in smaller RNA fragments or in complex with proteins, if crystallization is possible. nih.gov
Integrative/Hybrid ModelingCombines data from multiple experimental sources (e.g., cryo-EM, NMR, mass spectrometry) to build a comprehensive structural model.Creating accurate models of large, dynamic, and heterogeneous complexes containing this compound that are difficult to study with a single technique. researchgate.netnih.gov

Elucidating the Full Repertoire of Enzymes Involved in this compound Metabolism

While over 170 RNA modifications are known, the enzymes responsible for their synthesis ("writers") and removal ("erasers") are not all identified. tandfonline.comnih.gov The complete set of enzymes that catalyze the formation and breakdown of this compound remains to be fully elucidated. Research in this area will focus on identifying the specific methyltransferases that add the two methyl groups to the uridine base and the degradation enzymes that process this modified nucleoside.

Known tRNA methyltransferases that act on uridine, such as TrmA in bacteria and Trm2 in eukaryotes which produce 5-methyluridine (B1664183) (m⁵U), serve as logical starting points for investigation. tandfonline.comresearchgate.net Similarly, enzymes involved in the hypermodification of wobble uridines, like the MnmE and MnmG proteins, demonstrate the complexity of uridine modification pathways. acs.org Future studies will likely employ a combination of proteomic, genetic, and biochemical approaches. This includes screening for proteins that bind to this compound-containing RNA, performing genetic knockouts of candidate methyltransferase genes to observe changes in modification levels, and conducting in vitro enzymatic assays to confirm catalytic activity. vu.lt Identifying these enzymes is a critical step toward understanding how the levels of this compound are regulated in the cell and how this regulation is linked to cellular states. nih.gov

Enzyme Family/ExampleKnown FunctionRelevance to this compound ResearchReference
TrmA / Trm2SAM-dependent methyltransferases that catalyze the formation of m⁵U54 in bacterial and eukaryotic tRNA, respectively.Potential candidates or evolutionary relatives of the enzyme(s) that methylate the C5 position of uridine as part of this compound formation. tandfonline.comresearchgate.net
SPOUT SuperfamilyA large family of methyltransferases that modify tRNA and rRNA.This diverse family is a primary source of candidate enzymes for the methylation steps in this compound biosynthesis. researchgate.net
ALKBH FamilyDioxygenases that can act as "erasers" by removing methyl groups from RNA bases.Potential candidates for enzymes that might demethylate this compound, making the modification reversible. mdpi.com
Nucleoside HydrolasesEnzymes that cleave the glycosidic bond of nucleosides, separating the base from the sugar.Could be involved in the catabolic pathway of this compound, breaking it down for recycling or excretion. vu.lt

Investigating the Biological Consequences of this compound Dysregulation in Non-Human Models

The dysregulation of tRNA modifications is increasingly linked to a range of human diseases, including metabolic disorders, neurological conditions, and cancer. tandfonline.comnih.govmdpi.com However, the specific biological consequences of having too much or too little this compound are largely unknown. A key future research direction is the development and analysis of non-human models (e.g., yeast, worms, flies, mice) to study the in vivo effects of its dysregulation.

Model OrganismExperimental ApproachPotential Phenotypes to InvestigateReference
Yeast (S. cerevisiae)Gene knockout/deletion of candidate modifying enzymes.Growth defects, sensitivity to stressors (temperature, oxidative), changes in protein synthesis rates. pnas.org
Worm (C. elegans)RNAi or CRISPR-Cas9 mediated gene silencing.Developmental delays, reduced lifespan, altered stress resistance, neurological or behavioral changes. nih.gov
Fly (D. melanogaster)CRISPR-Cas9 gene editing to create null mutants.Learning and memory deficits, metabolic dysfunction, impaired neuromuscular function. pnas.org
Mouse (M. musculus)Conditional knockout or knock-in models targeting the modifying enzymes.Metabolic syndromes, neurological disorders, cancer susceptibility, developmental abnormalities. oup.comtandfonline.com

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational methods are becoming indispensable for understanding how chemical modifications impact the structure and dynamics of biomolecules at an atomic level. researchgate.netnih.gov Molecular dynamics (MD) simulations, in particular, offer a powerful "computational microscope" to observe the behavior of molecules over time. nih.govnih.govalbany.edu Future research will leverage these simulations to explore the precise effects of 5,6-dimethylation on uridine.

By building computational models of this compound within an RNA helix or a full tRNA molecule, researchers can simulate how these methyl groups alter structural stability, flexibility, and interactions with water molecules and ions. nih.gov Simulations can reveal how the modification affects key properties like base pairing, base stacking, and the conformation of the sugar-phosphate backbone. researchgate.net For example, MD simulations have been used to show how other wobble uridine modifications alter hydrogen bonding patterns and base-pairing specificities, thereby modulating codon recognition. albany.edu Furthermore, quantum chemical (QM) calculations can be combined with MD to provide a highly accurate description of the electronic properties and energies of these interactions. nih.gov These computational studies will complement experimental data, providing a dynamic and detailed picture of how this compound exerts its influence and guiding future experimental designs.

Computational MethodPrincipleApplication to this compound ResearchReference
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time based on a force field.To study how 5,6-dimethylation affects tRNA folding, conformational flexibility, and interaction with ribosomal components or binding proteins. nih.govalbany.edu
Quantum Mechanics (QM) CalculationsSolves the Schrödinger equation to describe the electronic structure and energy of a molecule.To accurately calculate the intrinsic energies of base stacking and hydrogen bonding involving this compound. nih.gov
Enhanced Sampling MethodsComputational techniques (e.g., umbrella sampling, metadynamics) used with MD to explore conformational changes that occur on long timescales.To simulate large-scale motions like tRNA folding or binding/unbinding events that are influenced by the modification. researchgate.net
Alchemical SimulationsA type of simulation where one molecule is computationally "transmuted" into another to calculate free energy differences.To predict the thermodynamic impact of adding the methyl groups to uridine on RNA stability and binding affinity. researchgate.net

Q & A

Q. How should researchers design experiments to investigate the methyl group’s role in this compound’s enzymatic recognition?

  • Methodological Answer : Employ site-directed mutagenesis of RNA-modifying enzymes (e.g., methyltransferases) and measure binding affinities via surface plasmon resonance (SPR). Compare kinetic parameters (kcatk_{cat}, KmK_m) between wild-type and mutant enzymes using radiolabeled substrates .

Q. Tables for Key Data

Property Experimental Value Computational Prediction Reference
Methyl 1^1H NMR shift1.7 ppm (singlet)1.6–1.8 ppm (DFT)
LogP (lipophilicity)-0.3-0.5 (M06-2X/CPCM)
RNA duplex ΔTm_m+2.5°C+2.1°C (MD simulations)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.